Levofloxacin - 100986-85-4

Levofloxacin

Catalog Number: EVT-273347
CAS Number: 100986-85-4
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levofloxacin, the S-(-)-isomer of ofloxacin, belongs to the third-generation fluoroquinolone class of antibiotics. [] This classification arises from its synthetic nature and enhanced antibacterial spectrum compared to earlier generations. In scientific research, levofloxacin serves as a crucial subject in investigating antibiotic resistance mechanisms, bacterial biofilm formation, and developing novel drug delivery systems.

Synthesis Analysis

One commonly employed method for levofloxacin synthesis involves a multi-step process starting with 3-chloro-4-fluoroaniline. [] This process includes coupling reactions, cyclization reactions, and the introduction of a chiral center to obtain the desired S-enantiomer. Different synthetic routes may be explored to optimize yield and purity while minimizing environmental impact. One study investigated the effect of various solvent systems on reaction yield, highlighting the use of Dimethyl sulfoxide (DMSO) for synthesis. []

Molecular Structure Analysis

Levofloxacin's molecular formula is C18H20FN3O4, and its structure contains a core quinolone ring system with a fluorine atom at position 6 and a cyclopropyl group at position 1. [] The presence of a piperazinyl substituent at position 7 contributes to its enhanced activity against Gram-positive bacteria. Understanding the molecular structure is crucial for comprehending its interactions with bacterial targets and designing derivatives with improved properties.

Mechanism of Action

Levofloxacin exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [] Specifically, levofloxacin binds to these enzymes and forms a stable complex, blocking their activity. This inhibition leads to bacterial cell death, making levofloxacin effective against a wide range of bacterial species.

Physical and Chemical Properties Analysis

Levofloxacin is a white to light-yellowish crystalline powder. [] It exhibits good solubility in water and polar solvents like methanol and ethanol. [] These properties are crucial for its formulation into different dosage forms, including intravenous solutions, tablets, and ophthalmic solutions. Understanding its physicochemical properties is essential for optimizing drug delivery and stability.

Applications

a) Antibiotic Resistance Studies: Levofloxacin serves as a model compound for studying the emergence and spread of fluoroquinolone resistance. Researchers investigate mutations in bacterial DNA gyrase and topoisomerase IV genes that confer resistance to levofloxacin. [] This research is crucial for developing strategies to combat antibiotic resistance and optimize the use of existing antibiotics.

b) Biofilm Research: Levofloxacin demonstrates activity against bacterial biofilms, complex communities of bacteria encased in a protective matrix that are inherently resistant to many antibiotics. [] Researchers utilize levofloxacin to study biofilm formation, investigate its penetration into biofilms, and assess its efficacy in disrupting these structures.

c) Drug Delivery Systems: Levofloxacin's physicochemical properties make it amenable to incorporation into various drug delivery systems. Researchers explore the use of nanoparticles, liposomes, and other delivery vehicles to improve its targeting to specific tissues or cells. [] For example, chitosan-based temperature-sensitive gels loaded with levofloxacin microspheres have been investigated as an ophthalmic drug delivery system, demonstrating excellent effectiveness, biocompatibility, and safety. [] This application highlights the potential for sustained drug release and improved therapeutic outcomes.

d) In vitro and In vivo models: Researchers employ levofloxacin in various in vitro and in vivo models to investigate bacterial pathogenesis, host-pathogen interactions, and the efficacy of novel antimicrobial agents. [, ] These models provide valuable insights into disease mechanisms and facilitate the development of new therapeutic interventions.

Future Directions
  • Developing novel levofloxacin derivatives with improved potency, broader spectrum of activity, and reduced propensity for resistance development. []

Ofloxacin

  • Compound Description: Ofloxacin is a racemic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. []
  • Relevance: Levofloxacin is the pure S-(-) enantiomer of ofloxacin. By removing the inactive enantiomer, levofloxacin demonstrates significantly enhanced in vitro activity, being 8 to 128 times more potent than ofloxacin. This results in greater susceptibility of bacterial species, particularly those with borderline susceptibility to ofloxacin and other first-generation fluoroquinolones, such as pneumococci and atypical pneumonia-causing organisms. []

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic effective against a wide range of Gram-negative bacteria and some Gram-positive organisms. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. [, , , , ]

Sparfloxacin

  • Compound Description: Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that acts against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV. []

Gatifloxacin

  • Compound Description: Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide variety of Gram-positive and Gram-negative bacteria. It functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. [, ]

Moxifloxacin

  • Compound Description: Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic active against various Gram-positive and Gram-negative bacteria, including anaerobic organisms. It achieves its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, disrupting DNA synthesis and repair. [, , ]
  • Relevance: Levofloxacin and moxifloxacin are both considered respiratory fluoroquinolones with enhanced activity against Streptococcus pneumoniae and atypical respiratory pathogens. They exhibit similar pharmacokinetic profiles, with better bioavailability, longer half-lives, and higher peak concentrations compared to ciprofloxacin. [, ] Notably, in a study assessing in vitro activity against respiratory pathogens, both levofloxacin and moxifloxacin demonstrated 100% susceptibility against Streptococcus pneumoniae and Haemophilus influenzae. []

Tinidazole

  • Compound Description: Tinidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa. It acts by disrupting DNA synthesis and causing DNA strand breakage in susceptible organisms. []

Descarboxyl Levofloxacin

  • Compound Description: Descarboxyl levofloxacin is a degradation product of levofloxacin formed by decarboxylation. []
  • Relevance: Identified as a degradation product of levofloxacin through HPLC-MS analysis, descarboxyl levofloxacin highlights the potential for levofloxacin to degrade under certain conditions. [] The presence of this degradation product underscores the importance of proper storage and handling to maintain the quality and efficacy of levofloxacin formulations.

Desmethyl Levofloxacin

  • Compound Description: Desmethyl levofloxacin is a degradation product of levofloxacin arising from demethylation. []
  • Relevance: Similar to descarboxyl levofloxacin, desmethyl levofloxacin represents a degradation product of levofloxacin, detected using HPLC-MS. [] The identification of such degradation products emphasizes the need for stability studies and appropriate formulation strategies to minimize degradation and ensure the long-term effectiveness of levofloxacin.

Levofloxacin N-oxide

  • Compound Description: Levofloxacin N-oxide is a levofloxacin metabolite generated via N-oxidation. []
  • Relevance: Identified as a degradation product of levofloxacin using HPLC-MS, levofloxacin N-oxide illustrates a potential metabolic pathway for levofloxacin. [] While this particular metabolite may not necessarily contribute to adverse effects, its presence highlights the metabolic transformations levofloxacin may undergo in vivo.

ABT-492

  • Compound Description: ABT-492 is a novel quinolone antibiotic with potent activity against a broad spectrum of Gram-positive, Gram-negative, and atypical pathogens, making it a promising candidate for treating community-acquired pneumonia. []

Azithromycin

  • Compound Description: Azithromycin is a macrolide antibiotic effective against a wide range of bacterial infections, especially respiratory tract infections. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ]

Amoxicillin/Clavulanic Acid

  • Compound Description: Amoxicillin/clavulanic acid is a combination antibiotic comprising amoxicillin, a penicillin-type antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination is effective against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. []
  • Relevance: While levofloxacin and amoxicillin/clavulanic acid have distinct mechanisms of action, they are both utilized for treating bacterial infections, including those of the respiratory tract. [] Notably, a study analyzing levofloxacin use in geriatric units found that a significant proportion of patients receiving levofloxacin had previously received amoxicillin/clavulanic acid, suggesting a potential for overuse of levofloxacin as a second-line agent. [] The authors suggest that prioritizing amoxicillin/clavulanic acid as a first-line therapy and reserving levofloxacin for specific cases could help curb the emergence of fluoroquinolone resistance.

Properties

CAS Number

100986-85-4

Product Name

Levofloxacin

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1

InChI Key

GSDSWSVVBLHKDQ-JTQLQIEISA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Solubility

54.2 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
Freely soluble in glacial acetic acid, chloroform; sparingly soluble in wate

Synonyms

Anhydrous, Levofloxacin
Levaquin
Levofloxacin
Levofloxacin Anhydrous
Ofloxacin, (S)-Isomer
Quixin

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.